Aqueous Solubility Advantage of Amino-PEG4-C2-amine Over Longer PEG Diamine Homologues
Amino-PEG4-C2-amine demonstrates experimentally measured aqueous solubility of 120 mg/mL (507.81 mM) in both DMSO and water at room temperature . This high solubility is a direct consequence of the 4-unit PEG spacer, which optimally balances hydrophilicity without the increased molecular weight and potential for viscosity or reduced dissolution kinetics observed in longer-chain PEG diamines such as Amino-PEG6-C2-amine (MW ~324 g/mol) or Amino-PEG8-C2-amine (MW ~412 g/mol) [1]. For comparison, higher molecular weight PEG-bis-amines (e.g., MW 8000) exhibit solubility limited to approximately 10 mM in DMSO , representing a ~50-fold reduction in molar solubility relative to Amino-PEG4-C2-amine. This solubility advantage directly impacts the achievable concentration in aqueous reaction mixtures during bioconjugation steps.
| Evidence Dimension | Aqueous solubility (mg/mL and molar concentration) |
|---|---|
| Target Compound Data | 120 mg/mL (507.81 mM) in both DMSO and H₂O |
| Comparator Or Baseline | PEG-bis-amine MW 8000: 10 mM in DMSO (estimated ~80 mg/mL, but ~8000 g/mol); Amino-PEG6-C2-amine (MW ~324): solubility data not directly available, but class-level inference predicts decreasing solubility with increasing chain length beyond PEG4 |
| Quantified Difference | ~50-fold higher molar solubility compared to high-MW PEG diamines; qualitative advantage over longer PEG chains |
| Conditions | Solubility measured at room temperature in DMSO and water; PEG-bis-amine MW 8000 solubility from vendor datasheet |
Why This Matters
Procurement of Amino-PEG4-C2-amine ensures high-concentration bioconjugation reactions can be performed without solubility-limited yield losses, unlike higher-MW PEG diamines which may require lower concentrations or co-solvents that risk protein denaturation.
- [1] SINOPEG. ADC/PROTAC Linker | H2N-PEG4-CH2CH2NH2 | CAS#: 68960-97-4. Molecular weight: ~264.3 g/mol; Solubility: Readily soluble in water, methanol, DMSO. View Source
